molecular formula C24H41N3 B10856955 Dynole 2-24

Dynole 2-24

Cat. No.: B10856955
M. Wt: 371.6 g/mol
InChI Key: ZXKCYZJGHXORKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Dynole 2-24 is a potent inhibitor of dynamin, a large GTPase that plays a crucial role in membrane fission during clathrin-mediated endocytosis and other cellular processes. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, potency, and implications in various biological contexts.

This compound is classified as an indole-based compound with a reported IC50 value of approximately 0.56 μM for dynamin I inhibition, making it one of the most potent dynamin inhibitors available . Unlike other inhibitors, this compound does not compete with GTP, allowing it to exert its effects through allosteric modulation of the dynamin G domain .

Structure-Activity Relationship (SAR)

The synthesis of this compound involves Knoevenagel condensation and reductive amination techniques, allowing for the rapid generation of analogs with varying potencies. The structure of this compound contributes to its high affinity for dynamin, which is essential for its effectiveness in inhibiting dynamin-dependent processes .

Inhibition of Endocytosis

This compound has been shown to significantly inhibit dynamin-dependent endocytosis across various cell types. Studies indicate that treatment with this compound leads to a marked reduction in the internalization of transferrin and other receptor-ligand complexes . This inhibition correlates with diminished signaling through pathways reliant on receptor-mediated endocytosis.

Impact on Signaling Pathways

Research has demonstrated that this compound can block critical signaling pathways involved in cell survival and proliferation. For instance, in leukemia stem cells, this compound effectively inhibits interleukin-7 (IL-7) signaling by preventing receptor internalization, which is crucial for the maintenance of these cells . The compound also impedes the activation of downstream signaling molecules such as Stat5 and Erk, indicating its broad impact on cellular signaling networks .

Case Study 1: Leukemia Stem Cells

In a study investigating the effects of this compound on leukemia stem cells (LSCs), researchers found that treatment led to decreased levels of phosphorylated Stat5 and Hes1, crucial mediators of Notch signaling. This effect was accompanied by impaired growth and engraftment capacity of LSCs in vivo, highlighting the therapeutic potential of this compound in targeting cancer stem cells resistant to conventional therapies .

Case Study 2: Endothelial Cells

Another study focused on the effects of this compound on vascular endothelial growth factor receptor (VEGFR) internalization. The results showed that treatment with this compound inhibited VEGFR internalization and downstream ERK activation, suggesting its role in modulating angiogenic signaling pathways .

Comparative Potency

A comparative analysis between various dynamin inhibitors highlights the superior potency of this compound against other compounds such as dynasore and Dyngo series inhibitors:

CompoundIC50 (μM) for Dynamin IMechanism
This compound0.56Non-GTP competitive
Dynasore~15GTP competitive
Dyngo 4a~0.38Allosteric modulation

Properties

Molecular Formula

C24H41N3

Molecular Weight

371.6 g/mol

IUPAC Name

N-[[1-[3-(dimethylamino)propyl]indol-3-yl]methyl]decan-1-amine

InChI

InChI=1S/C24H41N3/c1-4-5-6-7-8-9-10-13-17-25-20-22-21-27(19-14-18-26(2)3)24-16-12-11-15-23(22)24/h11-12,15-16,21,25H,4-10,13-14,17-20H2,1-3H3

InChI Key

ZXKCYZJGHXORKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCC1=CN(C2=CC=CC=C21)CCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.